

# Spectroscopic Data and Analysis of Isobutyl Laurate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isobutyl laurate*

Cat. No.: B1585450

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isobutyl laurate** (CAS No: 37811-72-6), a fatty acid ester with applications in various scientific and industrial fields. Due to the limited availability of public experimental spectra, this document presents a combination of experimental mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This approach offers valuable insights for the structural characterization and analysis of this compound.

## Molecular Structure

**Isobutyl laurate** is the ester formed from lauric acid and isobutanol. Its structure consists of a 12-carbon saturated fatty acid chain linked to an isobutyl group.

Molecular Formula: C<sub>16</sub>H<sub>32</sub>O<sub>2</sub> Molecular Weight: 256.42 g/mol

## Spectroscopic Data

The following sections present the mass spectrometry, predicted NMR, and predicted IR data for **isobutyl laurate** in a structured format for clarity and comparative analysis.

The electron ionization mass spectrum of **isobutyl laurate** is characterized by fragmentation of the ester. The most prominent peaks are listed below.<sup>[1]</sup>

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion                                                               |
|----------------------------|------------------------|-------------------------------------------------------------------------------------|
| 57                         | 100.0                  | [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (isobutyl cation)                     |
| 41                         | 65.8                   | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>                                       |
| 56                         | 63.1                   | [C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>                                       |
| 74                         | 55.1                   | McLafferty rearrangement product                                                    |
| 43                         | 48.7                   | [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>                                       |
| 185                        | 31.6                   | [CH <sub>3</sub> (CH <sub>2</sub> ) <sub>10</sub> CO] <sup>+</sup> (lauroyl cation) |
| 201                        | 21.1                   | [M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>                                  |
| 256                        | 5.3                    | [M] <sup>+</sup> (Molecular Ion)                                                    |

The following table outlines the predicted <sup>1</sup>H NMR chemical shifts, multiplicities, and coupling constants for **isobutyl laurate** in a standard deuterated solvent like CDCl<sub>3</sub>.

| Chemical Shift ( $\delta$ , ppm) | Multiplicity    | Integration | Assignment                                            |
|----------------------------------|-----------------|-------------|-------------------------------------------------------|
| ~3.85                            | Doublet (d)     | 2H          | -O-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub> |
| ~2.25                            | Triplet (t)     | 2H          | -CH <sub>2</sub> -COO-                                |
| ~1.90                            | Multiplet (m)   | 1H          | -O-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub> |
| ~1.60                            | Quintet (quint) | 2H          | -CH <sub>2</sub> -CH <sub>2</sub> -COO-               |
| ~1.25                            | Broad Singlet   | 16H         | -(CH <sub>2</sub> ) <sub>8</sub> -                    |
| ~0.90                            | Doublet (d)     | 6H          | -CH(CH <sub>3</sub> ) <sub>2</sub>                    |
| ~0.85                            | Triplet (t)     | 3H          | CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>8</sub> -    |

The predicted <sup>13</sup>C NMR chemical shifts for **isobutyl laurate** are presented below.

| Chemical Shift ( $\delta$ , ppm) | Carbon Assignment                                   |
|----------------------------------|-----------------------------------------------------|
| ~173.5                           | C=O                                                 |
| ~70.5                            | -O-CH <sub>2</sub> -                                |
| ~34.5                            | -CH <sub>2</sub> -COO-                              |
| ~32.0                            | -(CH <sub>2</sub> ) <sub>9</sub> -CH <sub>3</sub>   |
| ~29.5                            | -(CH <sub>2</sub> ) <sub>n</sub> - (multiple peaks) |
| ~28.0                            | -O-CH <sub>2</sub> -CH-                             |
| ~25.0                            | -CH <sub>2</sub> -CH <sub>2</sub> -COO-             |
| ~22.5                            | -(CH <sub>2</sub> ) <sub>3</sub> CH <sub>3</sub>    |
| ~19.0                            | -CH(CH <sub>3</sub> ) <sub>2</sub>                  |
| ~14.0                            | -CH <sub>3</sub>                                    |

The predicted characteristic infrared absorption bands for **isobutyl laurate** are summarized in the following table.

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Functional Group Assignment |
|--------------------------------|-----------|-----------------------------|
| ~2955-2850                     | Strong    | C-H stretching (alkane)     |
| ~1740                          | Strong    | C=O stretching (ester)      |
| ~1465                          | Medium    | C-H bending (alkane)        |
| ~1170                          | Strong    | C-O stretching (ester)      |

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These represent standard methodologies and may be adapted based on the specific instrumentation used.


- Technique: Electron Ionization (EI) Mass Spectrometry.
- Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. The sample is vaporized by heating.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion and various fragment ions.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
- Sample Preparation: Approximately 10-20 mg of **isobutyl laurate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ( $\delta = 0.00$  ppm).
- $^1\text{H}$  NMR Spectroscopy: The sample is placed in the NMR spectrometer. A one-dimensional  $^1\text{H}$  NMR spectrum is acquired using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectroscopy: A  $^{13}\text{C}$  NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy.
- Sample Preparation: As **isobutyl laurate** is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

- Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically collected over a range of 4000-400  $\text{cm}^{-1}$ .

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **isobutyl laurate**.

## General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the process of spectroscopic analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isobutyl laurate [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of Isobutyl Laurate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585450#spectroscopic-data-for-isobutyl-laurate-nmr-ir-mass-spec>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)